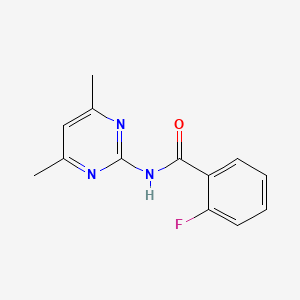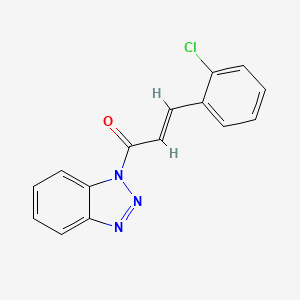![molecular formula C26H35N3O5 B11017126 N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide](/img/structure/B11017126.png)
N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a suitable electrophile, such as a benzyl halide.
Formation of the Final Product: The final step involves the coupling of the piperazine intermediate with a 4-methylphenyl group and a pentanamide moiety under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups.
Scientific Research Applications
N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: The compound is explored for its use in the development of new materials and agrochemicals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide can be compared with other similar compounds, such as:
Imatinib: A well-known therapeutic agent used to treat leukemia, which also features a piperazine ring and exhibits similar binding interactions with tyrosine kinases.
Ciprofloxacin: An antibiotic that contains a piperazine ring and is used to treat bacterial infections.
Ofloxacin: Another antibiotic with a piperazine ring, used for similar purposes as ciprofloxacin.
Properties
Molecular Formula |
C26H35N3O5 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5-oxo-5-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentanamide |
InChI |
InChI=1S/C26H35N3O5/c1-19-8-11-21(12-9-19)27-23(30)6-5-7-24(31)29-16-14-28(15-17-29)18-20-10-13-22(32-2)26(34-4)25(20)33-3/h8-13H,5-7,14-18H2,1-4H3,(H,27,30) |
InChI Key |
KXNDKFZHZBPFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11017043.png)
![4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11017045.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11017056.png)

![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017077.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone](/img/structure/B11017083.png)
![N-[3-(heptylamino)-3-oxopropyl]benzamide](/img/structure/B11017097.png)
![1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one](/img/structure/B11017105.png)
![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B11017113.png)

![4-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide](/img/structure/B11017127.png)
![7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11017128.png)
![3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11017133.png)
